molecular formula C8H10ClN3O2 B11891004 2-Chloroisonicotinimidamide acetate CAS No. 1253792-37-8

2-Chloroisonicotinimidamide acetate

Cat. No.: B11891004
CAS No.: 1253792-37-8
M. Wt: 215.64 g/mol
InChI Key: JVDVJZQHQJFZSY-UHFFFAOYSA-N
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Description

2-Chloroisonicotinimidamide acetate is a chemical compound offered for research and development purposes. Based on its name, it is hypothesized to be a derivative of pyridine, a common scaffold in medicinal and agrochemical chemistry . The structure suggests potential use as a versatile building block or intermediate in organic synthesis, particularly for the preparation of more complex molecules. The chloro and amidine functional groups are valuable handles for further chemical transformations, making it a candidate for creating libraries of compounds for screening in drug discovery or for developing crop protection agents . The acetate counterion may influence the compound's solubility and crystallinity. Researchers are exploring the use of such derivatives in various applications, but the specific properties and mechanisms of action for this exact compound are not fully characterized in the available public literature. This product is intended for research use only in a laboratory setting and is not for diagnostic or therapeutic use. Researchers should consult relevant safety data sheets and conduct their own analysis to confirm the identity, purity, and safe handling procedures of this material.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

1253792-37-8

Molecular Formula

C8H10ClN3O2

Molecular Weight

215.64 g/mol

IUPAC Name

acetic acid;2-chloropyridine-4-carboximidamide

InChI

InChI=1S/C6H6ClN3.C2H4O2/c7-5-3-4(6(8)9)1-2-10-5;1-2(3)4/h1-3H,(H3,8,9);1H3,(H,3,4)

InChI Key

JVDVJZQHQJFZSY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1=CN=C(C=C1C(=N)N)Cl

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 2 Chloroisonicotinimidamide Acetate

Strategies for the De Novo Synthesis of 2-Chloroisonicotinimidamide Acetate (B1210297)

The de novo synthesis of 2-Chloroisonicotinimidamide acetate is a multi-stage process that requires careful planning, often employing a retrosynthetic approach to map out the most efficient pathway from commercially available starting materials. youtube.com Chemists must consider the construction of the core heterocyclic structure, the introduction of specific substituents, and the final salt formation. youtube.comsavemyexams.com

Multi-Step Synthetic Routes to the Isonicotinimidamide Core

The construction of the isonicotinimidamide core is a critical phase in the synthesis. A common strategy begins with a readily available pyridine (B92270) derivative, such as 4-cyanopyridine (B195900) (isonicotinonitrile). The synthesis then proceeds through a series of well-established reactions.

A primary method for converting a nitrile group into an imidamide (amidine) is the Pinner reaction. This involves treating the nitrile with an alcohol in the presence of a strong acid catalyst (like HCl gas) to form an intermediate imidate salt. Subsequent treatment of this imidate with ammonia (B1221849) furnishes the desired amidine.

Table 1: Plausible Synthetic Route to Isonicotinimidamide Core

StepReactantReagentsProductReaction Type
14-CyanopyridineEthanol (EtOH), HCl (gas)Ethyl isonicotinimidate hydrochloridePinner Reaction
2Ethyl isonicotinimidate hydrochlorideAmmonia (NH₃)IsonicotinimidamideAminolysis

Introduction of the Chloro Substituent via Halogenation Reactions

Introducing a chlorine atom onto the pyridine ring can be accomplished at different stages of the synthesis. One approach is to perform an electrophilic aromatic substitution on a pre-formed isonicotinamide (B137802) or a related derivative. However, the pyridine ring is electron-deficient and generally resistant to electrophilic attack, often requiring harsh reaction conditions. youtube.com

A more strategic and common approach is to start with a pyridine ring that already contains the chloro substituent. A suitable starting material would be 2-chloro-4-cyanopyridine. This precursor already possesses the necessary chloro group and the nitrile functionality, which can then be converted to the imidamide group as described in the previous section. This strategy avoids the potentially low-yielding and harsh chlorination step on an activated ring.

Other methods for converting functional groups to chlorides include reacting a corresponding hydroxyl group with reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). vanderbilt.edu

Table 2: Methods for Introduction of Chloro Substituent

MethodStarting MaterialReagentsKey Transformation
Direct ChlorinationPyridine derivativeCl₂, Lewis Acid (e.g., AlCl₃)H to Cl substitution
From Precursor2-Chloro-4-cyanopyridine(Proceeds to amidine formation)Utilizes existing chloro group
From Hydroxyl Group2-Hydroxy-isonicotinamideSOCl₂ or PCl₅OH to Cl substitution

Formation of the Acetate Moiety through Esterification or Salt Formation

The final step in the synthesis of the title compound is the formation of the acetate salt. The imidamide group is basic due to the presence of nitrogen atoms with lone pairs of electrons. This basicity allows it to react with an acid, such as acetic acid, in a straightforward acid-base reaction to form a stable salt.

This salt formation is not an esterification but rather an ionic association. The process typically involves dissolving the free base form of 2-chloroisonicotinimidamide in a suitable solvent and adding a stoichiometric amount of acetic acid. The resulting acetate salt often has improved properties for handling, storage, and solubility compared to the free base. The molecular formula of the final product, C₈H₁₀ClN₃O₂, confirms the presence of the acetate component. chemscene.com

Green Chemistry Approaches and Sustainable Synthetic Protocols for this compound

Modern synthetic chemistry emphasizes the use of sustainable and environmentally friendly methods. mdpi.com For the synthesis of this compound, several green chemistry principles can be applied to minimize environmental impact.

Key green approaches include:

Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives like water, ethanol, or supercritical CO₂ where possible. Some reactions can be facilitated in water, which is an ideal green solvent. nih.gov

Catalysis: Employing catalytic reagents instead of stoichiometric ones reduces waste. For instance, developing catalytic versions of the Pinner reaction or halogenation could significantly improve the process's environmental profile.

Energy Efficiency: Utilizing energy-efficient heating methods, such as microwave irradiation, can dramatically reduce reaction times from hours to minutes, thereby saving energy. mdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the reactants into the final product. Starting with precursors that already contain key functionalities, like 2-chloro-4-cyanopyridine, improves atom economy.

Solvent-free reaction conditions, such as mechanochemical grinding, also represent a promising green alternative that can lead to high yields with minimal waste. mdpi.com

Chemical Transformations and Derivatization Reactions of this compound

This compound possesses multiple reactive sites, allowing for a variety of chemical transformations and derivatizations. The primary sites for functional group interconversion are the chloro substituent on the pyridine ring and the imidamide group itself. solubilityofthings.com

Functional Group Interconversions on the Isonicotinimidamide Ring

The versatility of the isonicotinimidamide ring allows for numerous modifications, which are central to creating derivatives with different properties. solubilityofthings.com

Reactions at the Chloro Substituent: The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). This is a powerful method for introducing a wide range of functional groups. The electron-withdrawing nature of the pyridine nitrogen atoms facilitates the attack of nucleophiles at this position. Examples of nucleophiles that can displace the chloride include:

Amines (R-NH₂): To form 2-amino-isonicotinimidamide derivatives.

Alkoxides (R-O⁻): To produce 2-alkoxy-isonicotinimidamide derivatives.

Thiols (R-SH): To yield 2-thioether-isonicotinimidamide derivatives.

Reactions of the Imidamide Group: The imidamide functional group can also undergo various transformations.

Hydrolysis: Under acidic or basic conditions, the imidamide can be hydrolyzed back to the corresponding amide (2-chloroisonicotinamide).

N-Alkylation/N-Acylation: The nitrogen atoms of the imidamide can be alkylated or acylated, although selectivity can be an issue. Derivatization is a common technique to modify a compound's properties. sigmaaldrich.com

Transamidation: Copper-catalyzed transamidation reactions have been shown to be effective for primary amides and could potentially be adapted for imidamide systems under mild conditions. researchgate.net

Table 3: Potential Derivatization Reactions

Site of ReactionReagent TypeReagent ExampleProduct Functional GroupReaction Type
Chloro GroupAmineAnilineSubstituted AmineNucleophilic Aromatic Substitution (SNAr)
Chloro GroupAlkoxideSodium MethoxideEtherNucleophilic Aromatic Substitution (SNAr)
Imidamide GroupWater/AcidH₂O / H⁺AmideHydrolysis
Imidamide GroupAcyl ChlorideAcetyl ChlorideN-Acyl ImidamideAcylation

Reactions Involving the Imidamide Functionality

The imidamide functional group, characterized by the R-C(=NH)-NH₂ moiety, is known to participate in a variety of chemical reactions. Generally, the lone pair of electrons on the sp²-hybridized nitrogen and the nucleophilic nature of the -NH₂ group are key to its reactivity. Potential reactions could include:

N-Acylation and N-Alkylation: The primary amine of the imidamide could undergo acylation or alkylation reactions. However, without specific literature, reaction conditions, and the impact of the 2-chloro-4-pyridyl substituent on this reactivity cannot be detailed.

Cyclization Reactions: Amidines are valuable precursors for the synthesis of various heterocyclic compounds. For instance, they can react with α,β-unsaturated carbonyl compounds or dicarbonyls to form pyrimidines, imidazoles, or other nitrogen-containing heterocycles. The specific conditions and outcomes for this compound in such reactions remain un-documented.

Reactions with Electrophiles: The imidamide functionality can react with various electrophiles. For example, reaction with isocyanates or isothiocyanates could lead to the formation of corresponding urea (B33335) or thiourea (B124793) derivatives.

A lack of published research on this compound prevents the creation of a data table summarizing these potential transformations with specific examples, reagents, and yields.

Transformations at the Chloro Substituent (e.g., Nucleophilic Substitution)

The chlorine atom at the 2-position of the pyridine ring is expected to be susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridine nitrogen activates the C2 position towards attack by nucleophiles. Potential nucleophiles could include:

Nitrogen Nucleophiles: Amines, anilines, and other nitrogen-containing heterocycles could displace the chloride to form 2-amino-substituted isonicotinimidamides.

Oxygen Nucleophiles: Alkoxides and phenoxides could react to yield the corresponding 2-alkoxy or 2-aryloxy derivatives.

Sulfur Nucleophiles: Thiolates could be used to introduce a sulfur linkage at the 2-position.

While the general reactivity of 2-chloropyridines is well-established, specific examples with this compound, including reaction kinetics, yields, and the influence of the imidamide group on the substitution reaction, are not available. This information is crucial for compiling a meaningful data table of nucleophilic substitution reactions.

Modifications of the Acetate Counterion or Ester Linkage

The "acetate" part of the name suggests that the compound is a salt, where the basic imidamide functionality is protonated and associated with an acetate anion. Modifications in this area could involve:

Counterion Exchange: The acetate counterion could potentially be exchanged with other anions (e.g., hydrochloride, hydrobromide, trifluoroacetate) through techniques like ion-exchange chromatography or by treatment with the corresponding acid. Salt screening is a common practice in pharmaceutical development to optimize properties like solubility and stability.

Formation of a Free Base: Treatment with a suitable base would deprotonate the amidinium ion to yield the neutral 2-chloroisonicotinimidamide.

Again, the absence of specific experimental data for this compound makes it impossible to provide a detailed account of these transformations or to create a data table with relevant experimental conditions and outcomes.

Mechanistic Studies of Reactions Involving 2 Chloroisonicotinimidamide Acetate

Elucidation of Reaction Mechanisms in the Synthesis of 2-Chloroisonicotinimidamide Acetate (B1210297)

While direct experimental studies on the synthesis of 2-Chloroisonicotinimidamide acetate are not extensively documented in the literature, a plausible mechanistic pathway can be inferred from established reactions, primarily the Pinner reaction. This reaction is a classic method for synthesizing imidates from nitriles and alcohols in the presence of an acid catalyst.

The synthesis would likely commence with the protonation of the nitrogen atom of 2-chloroisonicotinonitrile by a strong acid. This initial step significantly enhances the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack. An alcohol, serving as the nucleophile, then adds to the activated nitrile carbon, leading to the formation of a tetrahedral intermediate. Subsequent proton transfer results in the formation of an imidate salt. In the context of this compound, the use of acetic acid could serve both as the catalyst and the source of the acetate counter-ion.

A plausible mechanism, analogous to the Pinner reaction, is as follows:

Protonation of the Nitrile: The nitrogen atom of 2-chloroisonicotinonitrile is protonated by an acid (e.g., hydrogen chloride, generated in situ, or a Lewis acid).

Nucleophilic Attack: An alcohol molecule attacks the electrophilic carbon of the protonated nitrile.

Proton Transfer: A proton is transferred from the attacking alcohol moiety to the nitrogen atom of the nitrile.

Formation of the Imidate Salt: The resulting species is an imidate salt, which in the presence of acetic acid, would yield this compound.

Mechanistic Investigations of Acetate-Enabled Chemical Processes

The acetate component of this compound is not merely a passive counter-ion but can actively participate in and influence the course of various chemical reactions.

Role of Acetate as a Ligand or Base in Catalytic Reactions (e.g., C-H Activation)

Acetate is well-known to function as a base or a ligand in numerous catalytic cycles, particularly in C-H activation reactions. In such processes, acetate can act as an internal base to facilitate the deprotonation of a C-H bond, a crucial step in many catalytic functionalization reactions. For instance, in palladium-catalyzed C-H activation, acetate can assist in the concerted metalation-deprotonation (CMD) pathway. researchgate.net This mechanism involves a single transition state where the C-H bond is cleaved and a new carbon-metal bond is formed, with the acetate abstracting the proton. researchgate.net The efficiency of this process can be influenced by the nature of the metal center and the specific ligands involved.

Mechanisms of Esterification Reactions Involving Acetate Formation

Esterification reactions are fundamental in organic synthesis, and the formation of acetate esters from alcohols is a common transformation. The classic Fischer esterification involves the reaction of a carboxylic acid (like acetic acid) with an alcohol in the presence of an acid catalyst. The mechanism proceeds through the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and the elimination of a water molecule yield the ester. beilstein-archives.orgijaem.net The reversible nature of this reaction often requires strategies like removing water to drive the equilibrium towards the product side. ijaem.netresearchgate.net

In the context of this compound, while the acetate is already present, its potential to participate in transesterification reactions or to be formed from the hydrolysis of the imidamide followed by reaction with an alcohol under acidic conditions is a mechanistic possibility.

Studies on Electrochemical Reaction Mechanisms Involving Acetate

The electrochemical behavior of acetate has been a subject of investigation, particularly in the context of the Kolbe electrolysis. In this reaction, the electrolysis of an alkali metal salt of a carboxylic acid (like sodium acetate) in solution leads to the formation of a dimer of the alkyl group. The mechanism involves the oxidation of the acetate ion at the anode, where it loses an electron to form an acetoxy radical. This radical then undergoes decarboxylation to produce a methyl radical and carbon dioxide. Two methyl radicals then combine to form ethane. researchgate.net

More recent studies have focused on the electrochemical reduction of CO2, where acetate can be a product. The mechanism for acetate formation on copper catalysts is thought to involve the transport of a ketene (B1206846) intermediate away from the catalyst surface into the solution, where it reacts to form acetate. nih.govnih.gov The selectivity towards acetate is influenced by factors such as the electrolyte pH and the catalyst's surface morphology. nih.govnih.gov

Mechanisms of Reactions Involving Chloro-Substituted Pyridine (B92270)/Isonicotinimidamide Moieties

The reactivity of the this compound molecule is significantly influenced by the chloro-substituted pyridine ring and the isonicotinimidamide group.

The chlorine atom at the 2-position of the pyridine ring renders this position susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the nitrogen atom in the pyridine ring deactivates the ring towards electrophilic attack but activates the positions ortho and para to it for nucleophilic attack. researchgate.netrroij.com The mechanism of SNAr on 2-chloropyridine (B119429) typically involves the addition of a nucleophile to the carbon bearing the chlorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. researchgate.net The stability of this intermediate is enhanced by the delocalization of the negative charge onto the electronegative nitrogen atom. wikipedia.org Subsequent departure of the chloride leaving group restores the aromaticity of the ring. The reactivity of 2-chloropyridine in these reactions is generally greater than that of 3-chloropyridine (B48278) due to the effective stabilization of the intermediate. researchgate.netwikipedia.org

The isonicotinimidamide moiety can undergo various transformations. For instance, imidates can be hydrolyzed under acidic conditions to form esters and amines, or under basic conditions to yield amides. jcsp.org.pk The specific outcome of the hydrolysis of N-substituted imidate salts can be influenced by the pH and stereoelectronic effects, which govern the cleavage of the tetrahedral intermediates formed during the reaction. rsc.org

Kinetic Studies and Reaction Rate Analysis of this compound Transformations

Kinetic investigations into the thermal decomposition of various metal acetates have also been performed, showing that the decomposition process and activation energies can vary significantly depending on the metal cation. Similarly, the thermal decomposition of N,N-dialkoxyamides has been shown to follow first-order kinetics, proceeding via homolysis to form radical intermediates. Such studies on analogous compounds can provide a framework for predicting the stability and decomposition pathways of this compound. For example, studies on the oxidation of propan-2-ol by N-chloroisonicotinamide revealed first-order kinetics with respect to the oxidant and the formation of a complex. researchgate.net

Advanced Analytical Techniques for the Characterization and Quantification of 2 Chloroisonicotinimidamide Acetate and Its Derivatives

Advanced Chromatographic Methodologies

Chromatography is the cornerstone of separating and quantifying chemical compounds. For a polar, nitrogen-containing molecule like 2-Chloroisonicotinimidamide acetate (B1210297), advanced chromatographic techniques are indispensable for achieving the necessary resolution, sensitivity, and accuracy.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for determining the purity of 2-Chloroisonicotinimidamide acetate and quantifying it in various samples. Given the compound's polar nature, a reversed-phase HPLC method is typically the most effective approach.

Detailed research findings indicate that for polar aromatic amines and related heterocyclic compounds, C18 columns are highly effective. nih.gov A method for this compound would likely employ a silica-based C18 column with a particle size of 2 to 5 µm. The separation would be achieved using a mobile phase gradient, typically starting with a high percentage of aqueous buffer (e.g., ammonium (B1175870) acetate or phosphate (B84403) buffer to ensure good peak shape) and gradually increasing the proportion of an organic modifier like acetonitrile (B52724) or methanol. nih.govresearchgate.net Detection is commonly performed using a UV detector, set at a wavelength where the pyridine (B92270) ring exhibits strong absorbance.

For quantitative analysis, a calibration curve is constructed by running a series of standards of known concentrations. The peak area of the analyte is plotted against its concentration, and the linearity of the response is verified (typically requiring a correlation coefficient, R², of ≥0.99). nih.gov The purity of a sample is then determined by calculating the area percentage of the main peak relative to the total area of all detected peaks.

Illustrative HPLC Purity Analysis Data:

Peak No.Retention Time (min)Peak Area (mAU*s)Area %
13.515.20.4
25.83785.599.1
37.221.10.5
Total 3821.8 100.0

This table illustrates sample data where the main compound peak (No. 2) shows a purity of 99.1%.

Gas Chromatography (GC) for Volatile Derivatives and Trace Analysis

Gas Chromatography (GC) is best suited for compounds that are volatile and thermally stable. filab.fr this compound, being a salt, is non-volatile and would likely decompose at the high temperatures of a standard GC inlet. acs.orgnih.gov Therefore, direct analysis is not feasible. However, GC can be employed for trace analysis of volatile impurities or for the analysis of the compound after a derivatization step.

Derivatization converts the non-volatile analyte into a more volatile and thermally stable derivative. For the imidamide group, a common technique is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which replaces active hydrogens with trimethylsilyl (B98337) (TMS) groups. researchgate.net This process reduces polarity and increases volatility, making the compound amenable to GC analysis.

The analysis would be performed on a capillary column, such as a DB-5 or HP-5, which have a non-polar stationary phase suitable for a wide range of compounds. mdpi.com Detection is typically achieved with a Flame Ionization Detector (FID) for quantitative analysis or a Mass Spectrometer (MS) for identification. For trace analysis of specific nitrogen-containing compounds, a Nitrogen-Phosphorus Detector (NPD) or a Thermal Energy Analyzer (TEA) can provide enhanced sensitivity and selectivity. filab.fr

Ultra-High Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, utilizing columns with sub-2 µm particles to achieve faster analyses and superior resolution. acs.org When coupled with mass spectrometry (UHPLC-MS), it becomes an exceptionally powerful tool for the analysis of complex mixtures, such as identifying trace-level impurities in pharmaceutical compounds. ijprajournal.comlcms.cz

For this compound, a UHPLC-MS method would provide rapid separation of the main compound from its synthesis-related impurities and degradation products. The high resolution of UHPLC allows for the separation of closely related structures, while the mass spectrometer provides molecular weight information for each eluting peak, enabling their identification. This is particularly valuable for impurity profiling, where unknown peaks must be characterized. acs.orgrsc.org The use of electrospray ionization (ESI) in positive mode would be appropriate to generate protonated molecular ions [M+H]⁺ of the target compound and its derivatives. researchgate.net

High-Resolution Mass Spectrometry (MS) Approaches

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are critical for determining the elemental composition of a compound and for elucidating its structure.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation and Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) is an indispensable technique for structural elucidation. sielc.com In an MS/MS experiment, a specific ion (the precursor or parent ion) is selected, subjected to fragmentation through collision-induced dissociation (CID), and the resulting fragment ions (product ions) are analyzed. The fragmentation pattern is like a fingerprint for a molecule, providing detailed structural information. nih.gov

For this compound, the protonated molecule [M+H]⁺ would be selected as the precursor ion. The resulting fragmentation pattern would reveal characteristic losses. For instance, cleavage of the acetate counter-ion would be expected, followed by fragmentation of the 2-chloroisonicotinimidamide structure. Common fragmentation pathways for nitrogen-containing aromatic compounds include the loss of small neutral molecules like HCN or HCl. libretexts.orgresearchgate.net By analyzing these fragmentation pathways, the connectivity of the atoms in the molecule and its derivatives can be confirmed. nih.gov

Hypothetical MS/MS Fragmentation Data for [2-Chloroisonicotinimidamide]⁺:

Precursor Ion (m/z)Product Ion (m/z)Proposed Neutral Loss
156.02120.99HCl
156.0293.03HCl, HCN
120.9993.03HCN

This table illustrates a potential fragmentation pathway, providing evidence for the core structure.

Time-of-Flight Mass Spectrometry (TOF-MS) for Exact Mass Measurement

Time-of-Flight Mass Spectrometry (TOF-MS) is a type of high-resolution mass analyzer that measures the mass-to-charge ratio of an ion by timing how long it takes to travel a known distance in a field-free drift tube. nih.gov Its key advantage is the ability to provide very accurate mass measurements, often to within a few parts per million (ppm). rsc.orgrutgers.edu This level of accuracy allows for the unambiguous determination of a compound's elemental composition.

When analyzing this compound, a TOF-MS instrument would measure the exact mass of the molecular ion. This experimental mass can then be compared to the theoretical mass calculated from the molecular formula. A close match confirms the elemental composition and, by extension, the identity of the compound with a high degree of confidence. This is crucial for verifying the structure of the primary compound and for identifying unknown impurities. acs.org

Example of Exact Mass Measurement by TOF-MS:

CompoundMolecular FormulaTheoretical Mass (Da)Measured Mass (Da)Mass Error (ppm)
2-ChloroisonicotinimidamideC₆H₆ClN₃155.0250155.0248-1.3

This table demonstrates how the measured mass closely matches the theoretical mass, confirming the elemental composition.

Hyphenated MS Techniques (e.g., GC-MS, HPLC-MS/MS) for Complex Mixture Analysis

Hyphenated mass spectrometry (MS) techniques, which couple a separation method with mass analysis, are indispensable for analyzing complex mixtures containing this compound and its potential derivatives or metabolites. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) are premier examples of this approach, offering high sensitivity and selectivity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. For this compound, derivatization might be necessary to increase its volatility and thermal stability, for instance, through silylation using reagents like N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA). nih.gov The sample is vaporized and separated based on its boiling point and interaction with a capillary column. nih.gov Following separation, the compound is ionized, typically by electron ionization (EI), which generates a unique and reproducible fragmentation pattern. This mass spectrum serves as a chemical fingerprint, allowing for confident identification by comparison with spectral libraries. nih.gov GC-MS is particularly effective for profiling volatile organic compounds and can be used to identify impurities or degradation products in a sample of this compound. researchgate.netresearchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is a highly versatile and sensitive technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile, making it ideal for the direct analysis of this compound and its derivatives in complex matrices like biological fluids or environmental samples. nih.govnih.gov The separation is achieved by HPLC, after which the analyte is ionized, commonly using electrospray ionization (ESI). waters.com The use of a tandem mass spectrometer (MS/MS) allows for enhanced selectivity and structural confirmation. nih.gov In a typical LC-MS/MS experiment, a specific precursor ion corresponding to the compound of interest is selected, fragmented, and the resulting product ions are detected. This process, known as multiple reaction monitoring (MRM), provides excellent quantitative accuracy and low detection limits, minimizing matrix effects. nih.govresearchgate.net This method has been successfully applied to the analysis of structurally related neonicotinoid insecticides in challenging matrices. researchgate.net

Table 1: Comparison of Hyphenated MS Techniques for Analysis of this compound

Feature Gas Chromatography-Mass Spectrometry (GC-MS) Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
Principle Separates volatile/thermally stable compounds in a gas stream followed by mass detection. nih.govnih.gov Separates compounds in a liquid stream followed by mass detection. nih.govnih.gov
Analytes Volatile and semi-volatile compounds. Derivatization may be required for polar molecules. nih.gov Non-volatile, polar, and thermally labile compounds. nih.gov
Ionization Primarily Electron Ionization (EI), providing detailed fragmentation for library matching. Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) for soft ionization. waters.com
Selectivity High, based on retention time and mass spectrum. Very high, based on retention time, precursor ion, and product ions (MRM). researchgate.net
Application Purity testing, identification of volatile impurities and degradation products. researchgate.net Quantification in complex matrices (e.g., biological, environmental), metabolite identification. researchgate.net

Advanced Spectroscopic Methods for Structural Characterization

While mass spectrometry provides information on molecular weight and fragmentation, advanced spectroscopic methods are essential for the definitive elucidation of the molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the precise three-dimensional structure of organic molecules in solution. wikipedia.org By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR Spectroscopy : Proton NMR provides information on the number of distinct proton environments and their neighboring protons. For this compound, the spectrum would show signals for the protons on the pyridine ring, the N-H protons of the imidamide group, and the methyl protons of the acetate counter-ion. pressbooks.publibretexts.org The chemical shift (δ) of each signal indicates its electronic environment, while the splitting pattern (multiplicity) reveals the number of adjacent protons. pressbooks.pub

¹³C NMR Spectroscopy : Carbon-13 NMR provides a signal for each chemically non-equivalent carbon atom in the molecule. libretexts.orglibretexts.org This technique is crucial for determining the carbon skeleton. A proton-decoupled ¹³C NMR spectrum of this compound would display distinct singlet peaks for each carbon, including those in the pyridine ring, the imidamide carbon, and the carbonyl and methyl carbons of the acetate. youtube.com The chemical shifts are highly sensitive to hybridization and the presence of electronegative atoms. libretexts.org

2D-NMR Spectroscopy : Two-dimensional NMR experiments correlate signals from different nuclei, providing unambiguous evidence of connectivity. wikipedia.orghuji.ac.il

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) couplings, identifying which protons are adjacent to each other in the pyridine ring. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons (¹H-¹³C), allowing for the definitive assignment of which proton is attached to which carbon. wikipedia.org

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds, which is critical for identifying quaternary carbons and piecing together the entire molecular framework, such as connecting the imidamide group to the pyridine ring. huji.ac.il

Table 2: Predicted NMR Data for this compound

Atom Type Technique Predicted Chemical Shift (ppm) Expected Multiplicity / Correlation
Pyridine-H ¹H NMR 7.5 - 8.7 Doublets, Triplets
Imidamide-NH ¹H NMR Broad singlet -
Acetate-CH₃ ¹H NMR ~1.9 - 2.1 libretexts.org Singlet
Pyridine-C ¹³C NMR 120 - 155 HSQC/HMBC correlations to ring protons
Imidamide-C ¹³C NMR 150 - 165 HMBC correlations to ring and NH protons
Acetate-C=O ¹³C NMR 170 - 180 libretexts.org HMBC correlation to acetate CH₃ protons
Acetate-CH₃ ¹³C NMR ~20 - 25 libretexts.org HSQC correlation to acetate CH₃ protons

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. pcbiochemres.com It measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Each functional group has characteristic vibrational frequencies. For this compound, the IR spectrum would provide clear evidence for its key structural components. nist.gov The presence of the acetate counter-ion would be confirmed by a strong absorption band for the C=O stretch and bands associated with the COO⁻ group. rsc.orgresearchgate.netresearchgate.net The imidamide group would show characteristic N-H stretching and bending vibrations, as well as a C=N stretching vibration. The aromatic pyridine ring and the C-Cl bond would also have distinct absorption bands.

Table 3: Predicted IR Absorption Frequencies for this compound

Functional Group Vibration Type Predicted Wavenumber (cm⁻¹)
N-H (Imidamide) Stretch 3100 - 3400
C-H (Aromatic) Stretch 3000 - 3100
C=O (Acetate) Stretch 1700 - 1725 (for acetic acid) / ~1560-1610 (for acetate ion) researchgate.net
C=N (Imidamide/Pyridine) Stretch 1600 - 1690
C=C (Aromatic) Stretch 1450 - 1600
C-Cl (Aryl Halide) Stretch 1000 - 1100

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that is specific to the detection of species with unpaired electrons, such as free radicals. utexas.edu While this compound is not itself a radical, EPR spectroscopy would be the definitive technique for investigating its potential to form radical species. Such radicals could arise through various chemical processes, such as single-electron transfer (SET) reactions or as intermediates in certain metabolic or degradation pathways. nih.govciqtekglobal.com

If this compound were to form a radical cation or anion, EPR spectroscopy could provide crucial information. nih.gov The g-value and hyperfine coupling constants obtained from the EPR spectrum would help to identify the specific radical formed and describe the distribution of the unpaired electron's density across the molecule. nih.govaps.org This information is invaluable for understanding reaction mechanisms and potential reactivity of transient radical intermediates. nih.gov

Integrative Analytical Strategies in Chemical Biology and Complex Systems

The characterization of a molecule like this compound, especially within a biological context, often requires an integrative analytical approach. No single technique can provide all the necessary information. A powerful strategy involves combining the strengths of the methods described above to build a comprehensive picture.

For instance, in a chemical biology study aiming to identify the cellular targets of this compound, a typical workflow might begin with HPLC-MS/MS. This would be used to track the parent compound and detect potential metabolites or covalent adducts with biomolecules in a complex biological sample, such as a cell lysate. researchgate.net The high sensitivity of MS allows for the detection of trace amounts of these species.

Once a potential metabolite or adduct is detected by MS, larger quantities can be isolated using preparative HPLC. The isolated compound can then be subjected to a suite of spectroscopic analyses for definitive structural elucidation. High-resolution mass spectrometry would confirm the elemental composition. Subsequently, a full suite of 1D and 2D NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) would be performed to solve the complete chemical structure of the new species. harvard.edunih.gov IR spectroscopy would provide complementary information on the functional groups present. If the metabolic process is suspected to involve radical intermediates, EPR spectroscopy, possibly with spin-trapping techniques, could be employed to detect and characterize these transient species. ciqtekglobal.com This synergistic use of separation science, mass spectrometry, and spectroscopy provides a robust and comprehensive strategy for characterizing molecules like this compound and their interactions in complex chemical and biological systems.

Computational Chemistry and Theoretical Studies of 2 Chloroisonicotinimidamide Acetate

Molecular Modeling and Dynamics Simulations: Probing the Dynamic Nature of 2-Chloroisonicotinimidamide Acetate (B1210297)

Molecular modeling and dynamics simulations are instrumental in exploring the three-dimensional structure and movement of molecules over time. These techniques could provide crucial insights into the physical behavior of 2-chloroisonicotinimidamide acetate.

Conformational Analysis and Flexibility Studies

A comprehensive conformational analysis of this compound would be the first step in understanding its structural biology. This would involve mapping the potential energy surface of the molecule by rotating its single bonds to identify stable, low-energy conformations. The flexibility of the molecule, particularly around the rotatable bonds connecting the pyridine (B92270) ring, the imidamide group, and the acetate counter-ion, would be of significant interest. Understanding which shapes the molecule is likely to adopt in different environments is key to predicting its interactions with other molecules.

Ligand-Target Docking Simulations for Interaction Prediction

Ligand-target docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking simulations could be used to screen for potential biological targets, such as enzymes or receptors. By computationally placing the molecule into the binding sites of various proteins, researchers could generate hypotheses about its mechanism of action and potential therapeutic applications. The results of these simulations are typically ranked using a scoring function that estimates the binding affinity.

Quantum Chemical Calculations: Unveiling the Electronic Landscape

Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed picture of the electronic structure of a molecule. These methods are essential for understanding chemical reactivity and predicting spectroscopic properties.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a popular quantum chemical method that calculates the electronic structure of atoms, molecules, and solids. For this compound, DFT could be used to determine a wide range of properties, including the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential. These calculations would reveal the most electron-rich and electron-poor regions of the molecule, providing clues about its reactivity and the types of intermolecular interactions it is likely to form. For instance, DFT has been successfully applied to study the tautomeric stability and infrared spectra of related chloro-substituted nitrogen-containing heterocyclic compounds like 2-chloroadenine. Similarly, DFT has been used to study the local molecular properties and reactivity of acetamide (B32628) derivatives.

Prediction of Spectroscopic Properties

Quantum chemical calculations can also predict various spectroscopic properties, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. By simulating these spectra for this compound, researchers could aid in the interpretation of experimental data and confirm the structure of the synthesized compound. A scaled quantum mechanical force field approach, often used in conjunction with DFT, has been shown to accurately predict vibrational frequencies for similar molecules.

In silico Screening and Virtual Design Strategies in Chemical Libraries

In silico screening involves the use of computational methods to search large databases of chemical compounds for molecules with desired properties. This approach can significantly accelerate the discovery of new drugs and materials.

While no specific in silico screening campaigns involving this compound are documented, its structural motifs could be used to design focused chemical libraries. These libraries could then be virtually screened against various biological targets. For example, a hybrid approach combining machine learning and pharmacophore-based modeling has been used to screen for small molecules active against SARS-CoV-2. Similar strategies could be employed to explore the potential of this compound derivatives as inhibitors of specific enzymes or as modulators of protein-protein interactions. Virtual design strategies could also be used to systematically modify the structure of this compound to optimize its predicted activity and other properties.

Cheminformatics and Data Mining for Structure-Property Relationships

Cheminformatics and data mining are pivotal disciplines in modern computational chemistry, enabling the prediction of a compound's physicochemical properties and biological activities from its molecular structure. These approaches utilize statistical and machine learning models to establish quantitative structure-property relationships (QSPRs) and quantitative structure-activity relationships (QSARs). nih.govchemimpex.com For a compound like this compound, where experimental data may be sparse, these in silico methods offer a valuable means of forecasting its behavior and guiding further research.

The core principle of these methodologies is that the properties and activities of a molecule are encoded in its structure. nih.gov By calculating a variety of numerical values, known as molecular descriptors, that represent different aspects of a molecule's topology, geometry, and electronic distribution, it becomes possible to build mathematical models that correlate these descriptors with observed properties. nih.gov

Molecular Descriptors for this compound

A comprehensive cheminformatics analysis of this compound would involve the calculation of a wide array of molecular descriptors for both the 2-Chloroisonicotinimidamide cation and the acetate anion. These descriptors fall into several categories:

1D Descriptors: These are the most basic descriptors and include counts of atoms and bonds, molecular weight, and fragment counts.

2D Descriptors: These are calculated from the 2D representation of the molecule and include topological indices, molecular connectivity indices, and pharmacophore feature counts (e.g., hydrogen bond donors and acceptors, aromatic rings).

3D Descriptors: These descriptors are derived from the 3D conformation of the molecule and include descriptors of molecular shape, volume, and surface area, such as the polar surface area (PSA).

For 2-Chloroisonicotinimidamide, the parent molecule of the cation, a number of physicochemical properties can be predicted using computational models. These predicted properties serve as a baseline for understanding the characteristics of the acetate salt.

PropertyPredicted Value for 2-ChloroisonicotinamideSource
Molecular Weight156.57 g/mol nih.govnih.gov
XLogP31.2 nih.gov
Hydrogen Bond Donor Count1 nih.gov
Hydrogen Bond Acceptor Count2 nih.gov
Rotatable Bond Count1 nih.gov
Topological Polar Surface Area49.4 Ų nih.gov

The presence of the acetate counterion in this compound would influence these properties. For instance, the molecular weight would increase, and properties related to polarity and solubility would be altered due to the additional charged group.

Structure-Property Relationship Modeling

With a set of calculated descriptors, data mining and machine learning algorithms can be employed to build QSPR models. These models can predict a range of properties, including but not limited to:

Solubility: The aqueous solubility is a critical parameter for many applications.

Lipophilicity (LogP/LogD): This property affects a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Melting Point and Boiling Point: These fundamental physical properties are important for material handling and formulation.

Binding Affinity: QSAR models can be developed to predict the binding affinity of the compound to specific biological targets, provided a suitable training dataset of molecules with known activities is available. sigmaaldrich.com

The development of a robust QSPR or QSAR model typically involves the following steps:

Data Collection: Gathering a dataset of compounds with known properties or activities.

Descriptor Calculation: Computing a wide range of molecular descriptors for each compound in the dataset.

Feature Selection: Identifying the most relevant descriptors that correlate with the property of interest.

Model Building: Using statistical methods like multiple linear regression (MLR) or machine learning algorithms such as support vector machines (SVM) or random forests to create the predictive model. chemimpex.com

Model Validation: Rigorously testing the model's predictive power using internal and external validation sets.

Medicinal Chemistry Research and Drug Design Principles Applied to 2 Chloroisonicotinimidamide Acetate Analogues

Rational Drug Design Approaches for Isonicotinimidamide Derivatives

Rational drug design strategies are pivotal in the efficient discovery and development of new drugs, moving beyond traditional trial-and-error approaches. youtube.com These methods are broadly categorized into ligand-based and structure-based drug design, both of which have been instrumental in the development of isonicotinamide (B137802) derivatives. youtube.com The core of rational drug design is to leverage the three-dimensional structural information of biological targets and their ligands to create molecules with enhanced potency and specificity. nih.gov

Ligand-Based Drug Design Principles

In the absence of a known three-dimensional structure of a biological target, ligand-based drug design (LBDD) becomes an invaluable tool. researchgate.net This approach relies on the analysis of molecules known to interact with the target to build a pharmacophore model. This model represents the key steric and electronic features necessary for biological activity. nih.gov For isonicotinamide derivatives, LBDD can be employed by studying a series of known active and inactive analogues to deduce the essential structural motifs for their therapeutic effects. Techniques like quantitative structure-activity relationship (QSAR) studies can further refine these models by correlating physicochemical properties of the analogues with their biological activities. nih.gov

Structure-Based Drug Design (SBDD) Methodologies and Applications

When the three-dimensional structure of the target protein is available, structure-based drug design (SBDD) offers a powerful and direct approach to inhibitor design. researchgate.net This methodology utilizes the detailed atomic information of the target's binding site to design and optimize ligands with high affinity and selectivity. researchgate.net Computational tools such as molecular docking are employed to predict the binding mode and affinity of potential inhibitors, guiding the synthesis of more effective compounds. researchgate.net For instance, in the development of inhibitors for enzymes like beta-secretase, SBDD has been successfully applied to isonicotinamide-derived compounds to achieve potent and selective inhibition. nih.gov

Lead Identification and Optimization Strategies Based on the Isonicotinimidamide Scaffold

The process of identifying and refining lead compounds is a critical phase in drug discovery. nih.gov A lead compound is a chemical entity that demonstrates promising biological activity and serves as a starting point for optimization. nih.gov For the isonicotinimidamide scaffold, lead identification can be achieved through high-throughput screening of compound libraries or through the rational design approaches mentioned previously.

Once a lead is identified, lead optimization aims to enhance its drug-like properties, such as potency, selectivity, and pharmacokinetic profile, while minimizing toxicity. nih.gov This iterative process involves chemical modifications of the lead structure and subsequent biological evaluation. nih.gov Strategies such as scaffold hopping, where the core structure is replaced with a different but functionally equivalent one, can be employed to overcome issues related to intellectual property or unfavorable physicochemical properties. nih.govyoutube.com

Fragment-Based Drug Design (FBDD) in the Context of Isonicotinimidamide-Containing Fragments

Fragment-based drug design (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. nih.gov This approach involves screening libraries of small, low-molecular-weight compounds (fragments) to identify those that bind weakly to the target. nih.gov These initial fragment hits are then grown, linked, or combined to generate more potent lead compounds. youtube.comnih.gov The isonicotinimidamide core, being a relatively small and rigid structure, is an excellent candidate for inclusion in fragment libraries. By identifying fragments containing this scaffold that bind to a target, medicinal chemists can build upon these starting points to develop highly specific and potent inhibitors. researchgate.net NMR spectroscopy and X-ray crystallography are key techniques used to identify and characterize the binding of these fragments to their targets.

Structure-Activity Relationship (SAR) Studies of 2-Chloroisonicotinimidamide Acetate (B1210297) Analogues

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure influences biological activity. By systematically modifying the structure of a lead compound, such as 2-Chloroisonicotinimidamide acetate, and evaluating the biological activity of the resulting analogues, researchers can identify key structural features responsible for its effects.

For example, in a series of nicotinamide (B372718) derivatives, it was found that the nature and position of substituents on the aromatic ring significantly impacted their antifungal activity. Similarly, for isonicotinic acid hydrazide derivatives, the addition of different acyl groups led to variations in their antimycobacterial potency. nih.gov These studies provide crucial information for the rational design of more potent and selective analogues. The key findings from SAR studies on related scaffolds can be summarized in the following table.

Scaffold Modification Impact on Activity Reference
NicotinamideAmino and isopropyl group positionCritical for antifungal activity
Isonicotinic Acid HydrazideN-acylationInfluences antimycobacterial potency nih.gov
NiclosamideNitro group modificationAffects genotoxicity and antibacterial synergy nih.gov

Design of Novel Chemical Entities Incorporating the Isonicotinimidamide Core

The insights gained from the aforementioned drug design strategies culminate in the design and synthesis of novel chemical entities (NCEs). The isonicotinimidamide core serves as a versatile starting point for creating new molecules with desired therapeutic properties. youtube.com By combining the knowledge from SAR studies, computational modeling, and fragment-based approaches, medicinal chemists can design NCEs with optimized potency, selectivity, and pharmacokinetic profiles. For instance, the discovery of isonicotinamide-derived beta-secretase inhibitors for potential Alzheimer's disease treatment showcases the successful application of these principles to generate novel and effective drug candidates. nih.gov The ultimate goal is to develop NCEs that can progress through preclinical and clinical development to become new medicines.

Structural Biology Applications in Understanding 2 Chloroisonicotinimidamide Acetate Interactions

Macromolecular Crystallography (X-ray Crystallography) for Complex Structures

X-ray crystallography is a powerful technique for determining the three-dimensional structure of a molecule or a macromolecular complex at atomic resolution. In the context of 2-Chloroisonicotinimidamide acetate (B1210297), this method could be used to determine the precise binding mode of the compound to its target protein. By co-crystallizing the protein with the ligand, researchers could visualize the specific amino acid residues involved in the interaction, the geometry of the binding pocket, and any conformational changes that occur upon binding.

Despite the potential of this technique, there are no publicly available X-ray crystallography studies or Protein Data Bank (PDB) depositions for 2-Chloroisonicotinimidamide acetate in complex with a biological macromolecule. One supplier provides basic NMR and mass spectrometry data for the compound itself but does not reference any complex structural data. vulcanchem.com

Cryo-Electron Microscopy (Cryo-EM) for Large Biomolecular Assemblies

Cryo-electron microscopy (Cryo-EM) has become a revolutionary tool for determining the structure of large and flexible biomolecular assemblies that are often difficult to crystallize. If this compound were to interact with a large protein complex, a membrane protein, or a ribonucleoprotein assembly, Cryo-EM would be the ideal method to investigate the structural basis of this interaction.

A search of the Electron Microscopy Data Bank (EMDB) and relevant literature reveals no studies that have utilized Cryo-EM to investigate the binding of this compound to any biological target.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Protein-Ligand Interactions in Solution

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique for studying protein-ligand interactions in solution, providing valuable information about binding affinity, kinetics, and the specific atoms involved in the interaction. Techniques like Saturation Transfer Difference (STD) NMR and Chemical Shift Perturbation (CSP) mapping could identify the binding of this compound to a target protein and map the interaction site on the protein surface.

While basic proton NMR data for the characterization of the this compound compound itself is available from chemical suppliers, there is no published research that employs NMR spectroscopy to study its interactions with proteins or other biomolecules. vulcanchem.com

Integrative Structural Biology Approaches for Comprehensive Molecular Understanding

Integrative structural biology combines data from multiple experimental techniques (such as X-ray crystallography, Cryo-EM, NMR, and mass spectrometry) with computational modeling to generate a more complete picture of a biological system. This approach is particularly useful for studying dynamic and complex systems.

A comprehensive understanding of the molecular interactions of this compound would benefit from such an integrative approach. However, due to the lack of primary structural data from any single technique, no integrative studies involving this compound have been performed or published.

Investigation of Protein Binding Pockets and Active Sites through Ligand-Based Studies

In the absence of experimental structural data, computational methods such as molecular docking and pharmacophore modeling could be used to predict the binding mode of this compound within the active site of a putative target protein. These ligand-based studies rely on the known structure of the target or a set of known active molecules.

Currently, there are no published studies that report on the investigation of protein binding pockets or active sites for this compound, likely because its biological target has not been publicly disclosed or identified.

Research on this compound Remains Undisclosed in Publicly Available Scientific Literature

Despite a comprehensive search of scientific databases and scholarly articles, no specific information regarding the biological activity or pharmacokinetic profile of the chemical compound this compound is currently available in the public domain.

Extensive inquiries into the in vitro mechanistic studies, including cellular and biochemical activity, molecular targets, enzymatic interactions, receptor binding, and protein-protein interactions of this compound, have yielded no specific results. Similarly, searches for non-clinical pharmacokinetic data, such as absorption and distribution profiling in pre-clinical models, have not returned any studies pertaining to this particular compound.

The scientific community relies on published, peer-reviewed research to disseminate findings. The absence of any such literature for this compound indicates that research into its biological effects and disposition within an organism has either not been conducted, has not been published, or may be proprietary information not available to the public.

Therefore, it is not possible to provide a detailed article on the biological activity mechanisms and pharmacokinetics of this compound as requested. The foundational scientific data required to generate such an article does not appear to exist in accessible scientific literature.

Biological Activity Mechanisms in Vitro and Non Clinical Pharmacological Research of 2 Chloroisonicotinimidamide Acetate

Pharmacokinetics (ADME) Studies in Non-Clinical Models

Excretion Pathways (Non-Clinical)No data available.

Table of Compounds Mentioned

Compound Name

Advanced Research on Derivatives and Analogues of 2 Chloroisonicotinimidamide Acetate

Design and Synthesis of Conformationally Restricted Analogues

The flexibility of a molecule can be a double-edged sword in drug design. While it allows for adaptation to a binding site, it can also lead to a loss of entropy upon binding, reducing affinity. Furthermore, a flexible molecule can adopt multiple conformations, some of which may be biologically inactive or lead to off-target effects. To address these challenges, researchers have focused on the design and synthesis of conformationally restricted analogues of 2-chloroisonicotinimidamide acetate (B1210297). The goal is to lock the molecule into a bioactive conformation, thereby enhancing potency and selectivity.

One common strategy involves the incorporation of the key pharmacophoric elements into a rigid scaffold. For instance, the imidamide and pyridine (B92270) moieties of 2-chloroisonicotinimidamide acetate could be integrated into a bicyclic or spirocyclic system. This approach aims to mimic the putative bioactive conformation while reducing the number of rotatable bonds. The synthesis of such analogues often requires multi-step synthetic sequences, beginning with the construction of the core rigid framework, followed by the introduction of the necessary functional groups.

A hypothetical series of conformationally restricted analogues is presented in the table below, illustrating the introduction of a cyclopropane (B1198618) ring to limit the rotational freedom of the side chain.

Compound IDModificationRationalePredicted Outcome
CRA-1 Introduction of a cyclopropane ring between the imidamide nitrogen and the adjacent carbonTo restrict the rotation around the C-N bond and mimic a specific torsional angle.Potential increase in binding affinity due to pre-organization of the pharmacophore.
CRA-2 Fusion of the pyridine ring with a saturated five-membered ringTo create a rigid bicyclic core and explore new interaction points within the binding pocket.May enhance selectivity for the target protein by presenting a unique molecular shape.
CRA-3 Introduction of a spirocyclic center at the carbon of the imidamide groupTo create a three-dimensional structure that can probe deeper into the binding site.Could lead to novel interactions and improved potency.

The design of these analogues is often guided by computational modeling, which can predict the favored conformations and their potential interactions with a biological target. The synthetic feasibility of the designed molecules is also a critical consideration, requiring robust and efficient chemical routes.

Isosteric and Bioisosteric Replacements on the Parent Scaffold

Isosteric and bioisosteric replacements are fundamental strategies in medicinal chemistry aimed at modifying the physicochemical properties of a lead compound while retaining or improving its biological activity. In the context of this compound, these replacements can be applied to various parts of the molecule, including the pyridine ring, the chloro substituent, and the imidamide group.

Pyridine Ring Modifications: The nitrogen atom in the pyridine ring is a key hydrogen bond acceptor. Bioisosteric replacements for the pyridine ring could include other five- or six-membered heterocycles such as pyrimidine, pyridazine, or even a substituted phenyl ring. The choice of replacement would depend on the desired electronic properties and the specific interactions within the binding pocket.

Chloro Group Replacements: The chloro group is a lipophilic and electron-withdrawing substituent. Isosteric replacements could include other halogens like bromine or fluorine. While bromine is larger and more polarizable, fluorine is smaller and can form strong hydrogen bonds. Bioisosteric replacements might involve a trifluoromethyl group (CF3), which is also strongly electron-withdrawing and lipophilic, or a cyano group (CN), which is a potent hydrogen bond acceptor.

Imidamide Group Modifications: The imidamide group is a key pharmacophoric element, likely involved in crucial hydrogen bonding interactions. Bioisosteric replacements for the imidamide could include a guanidine, a urea (B33335), or a reversed amide, each offering a different geometric and electronic profile for interaction with the target.

The following table summarizes some potential isosteric and bioisosteric replacements for this compound.

Original GroupIsosteric/Bioisosteric ReplacementRationale
PyridinePyrimidineTo alter the hydrogen bonding capacity and electronic distribution of the aromatic ring.
Chloro (Cl)Trifluoromethyl (CF3)To enhance metabolic stability and lipophilicity while maintaining electron-withdrawing character.
ImidamideGuanidineTo introduce additional hydrogen bond donors and potentially increase basicity.

These modifications can lead to significant changes in a compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its target affinity and selectivity.

Exploration of Novel Pharmacophores Derived from this compound

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. The chemical scaffold of this compound serves as a starting point for the exploration of novel pharmacophores. By systematically dissecting the molecule and identifying the key interacting elements, new and potentially more potent compounds can be designed.

A hypothetical pharmacophore model for this compound might include:

A hydrogen bond acceptor (the pyridine nitrogen).

A hydrogen bond donor/acceptor system (the imidamide group).

A hydrophobic region (the chloro-substituted aromatic ring).

Based on this model, novel scaffolds can be designed that maintain these key features in the correct spatial arrangement. This could involve replacing the pyridine ring with a non-aromatic heterocycle that still presents a hydrogen bond acceptor, or modifying the linker between the aromatic ring and the imidamide to optimize the geometry of the pharmacophoric points.

The discovery of novel pharmacophores often involves computational techniques such as 3D-pharmacophore modeling and virtual screening of compound libraries. nih.gov These methods can identify diverse chemical structures that fit the pharmacophore model and are therefore likely to exhibit the desired biological activity. nih.gov

The table below outlines a hypothetical exploration of novel pharmacophores based on the this compound template.

Pharmacophore ElementProposed ModificationRationale
Pyridine RingReplaced with a pyrazole (B372694) ringTo explore a different heterocyclic core with distinct electronic and steric properties.
Imidamide LinkerExtended with a flexible alkyl chainTo probe for additional binding interactions in a larger pocket.
Chloro-substituted ringReplaced with a bicyclic aromatic system (e.g., naphthalene)To increase the hydrophobic surface area and explore potential pi-stacking interactions.

This exploration can lead to the identification of entirely new chemical classes with improved therapeutic potential.

Impact of Chloro and Acetate Moiety Modifications on Chemical Reactivity and Biological Interactions

The chloro and acetate moieties of this compound play crucial roles in defining its chemical reactivity and biological interactions. Understanding the impact of modifying these groups is essential for optimizing the compound's properties.

The Chloro Moiety: The chlorine atom on the pyridine ring significantly influences the electronic properties of the aromatic system. As an electron-withdrawing group, it can affect the pKa of the pyridine nitrogen, influencing its ability to act as a hydrogen bond acceptor. The presence of the chloro group also increases the lipophilicity of the molecule, which can impact its membrane permeability and binding to hydrophobic pockets of a target protein.

Modification of the chloro group can have profound effects. Replacing it with a more electron-withdrawing group like a trifluoromethyl group could further enhance its interaction with electron-deficient regions of a binding site. Conversely, replacing it with an electron-donating group like a methyl group would alter the electronic landscape and could favor interactions with different residues. The position of the chloro group is also critical, as different isomers can exhibit vastly different biological activities.

The Acetate Moiety: The acetate counter-ion is present due to the basic nature of the imidamide group. While often considered an inactive component, the acetate ion can influence the compound's solid-state properties, such as its crystallinity and solubility. In some cases, the counter-ion can also have subtle effects on the compound's biological activity.

Modification of the acetate moiety, for instance, by replacing it with other carboxylates or inorganic anions, could be used to fine-tune the compound's physicochemical properties. For example, using a more lipophilic counter-ion could enhance the compound's ability to cross cell membranes.

The following table summarizes the potential impact of modifying the chloro and acetate moieties.

MoietyModificationImpact on Chemical ReactivityImpact on Biological Interactions
Chloro Replaced with FluorineMay alter the electronic nature of the pyridine ring and its reactivity in nucleophilic substitution reactions.Can lead to stronger hydrogen bonding interactions and improved metabolic stability.
Chloro Replaced with a Methyl groupIncreases the electron density of the pyridine ring, potentially making it more susceptible to oxidation.May improve binding to hydrophobic pockets but could reduce hydrogen bonding potential.
Acetate Replaced with a TrifluoroacetateThe more acidic counter-ion can affect the overall pKa of the compound.Could influence solubility and the strength of ionic interactions with the target.
Acetate Replaced with a larger, more lipophilic carboxylateCan improve the solubility of the compound in non-polar environments.May enhance membrane permeability and alter the pharmacokinetic profile.

Role of 2 Chloroisonicotinimidamide Acetate in Organic Synthesis and Catalysis

2-Chloroisonicotinimidamide Acetate (B1210297) as a Synthetic Reagent or Building Block

2-Chloroisonicotinimidamide acetate possesses several reactive sites that could theoretically allow it to function as a versatile synthetic building block. The chloro-substituted pyridine (B92270) ring is a common motif in medicinal chemistry and materials science. The chlorine atom at the 2-position of the pyridine ring can potentially be displaced by various nucleophiles in SNAr (Nucleophilic Aromatic Substitution) reactions. This would allow for the introduction of a wide range of functional groups, such as amines, alcohols, and thiols, at this position.

The imidamide functional group, C(=NH)NH2, is a nitrogen-rich moiety that can participate in various chemical transformations. It can act as a nucleophile through its amino groups or be involved in cyclization reactions to form heterocyclic structures, such as triazines or other nitrogen-containing ring systems. The basicity of the imidamide can also be utilized in base-mediated reactions.

The acetate counter-ion indicates that the compound is a salt, likely improving its stability and handling properties compared to the free base. In solution, the acetate ion could act as a mild base or a nucleophile in certain reaction conditions.

While these potential applications are chemically plausible, specific examples and detailed research findings for this compound are not currently documented in peer-reviewed literature.

Table 1: Potential Synthetic Transformations of this compound

Reactive SitePotential Reaction TypePotential Products
2-Chloro SubstituentNucleophilic Aromatic Substitution (SNAr)2-Amino-, 2-alkoxy-, 2-thio- substituted isonicotinimidamides
Imidamide GroupCyclization ReactionsFused heterocyclic systems (e.g., triazinones)
Imidamide GroupNucleophilic AdditionSubstituted amidine derivatives
Acetate Counter-ionBase-Mediated ReactionsDeprotonation of acidic substrates

Participation in Transition Metal-Catalyzed Reactions (e.g., Palladium-Catalyzed)

The 2-chloropyridine (B119429) moiety is a well-established substrate for a variety of transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions, in particular, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Theoretically, this compound could participate in reactions such as:

Suzuki-Miyaura Coupling: Reaction with boronic acids or their derivatives to form a C-C bond, replacing the chlorine atom with an aryl, heteroaryl, or alkyl group.

Buchwald-Hartwig Amination: Coupling with amines to form a C-N bond, leading to 2-amino-substituted isonicotinimidamides.

Heck Reaction: Reaction with alkenes to form a C-C bond and introduce a vinyl group.

Sonogashira Coupling: Coupling with terminal alkynes to form a C-C bond, introducing an alkynyl group.

Stille Coupling: Reaction with organostannanes to form a C-C bond.

The success of these reactions would depend on the compatibility of the imidamide and acetate functionalities with the reaction conditions, including the choice of catalyst, ligand, base, and solvent. However, there are no specific published studies detailing the use of this compound in such transformations.

Applications in Stereoselective Synthesis and Chiral Induction

The application of this compound in stereoselective synthesis is not documented. For this compound to be used in chiral induction, it would typically need to be modified to incorporate a chiral auxiliary or be used in conjunction with a chiral catalyst system.

Theoretically, the imidamide group could be derivatized with a chiral amine to introduce a stereocenter. This modified chiral ligand could then potentially direct the stereochemical outcome of a subsequent reaction. Alternatively, if the compound were to act as a ligand for a transition metal, the formation of a chiral metal complex with an appropriate chiral co-ligand could enable enantioselective catalysis. These possibilities remain speculative in the absence of experimental data.

Investigation of this compound as a Ligand or Catalyst Component

The nitrogen atoms in both the pyridine ring and the imidamide group of this compound have lone pairs of electrons, making them potential coordination sites for metal ions. This suggests that the compound could, in principle, act as a ligand in transition metal catalysis.

The imidamide group could potentially act as a bidentate ligand, coordinating to a metal center through two of its nitrogen atoms. The pyridine nitrogen could also participate in coordination. The resulting metal complex could then exhibit catalytic activity. The electronic properties of the chloro-substituted pyridine ring would influence the electron density at the metal center, thereby tuning its catalytic properties.

The acetate ion could also play a role, either by coordinating to the metal center or by acting as a proton shuttle in the catalytic cycle. Despite these structural features that suggest potential as a ligand, no research has been found that investigates or reports the use of this compound as a ligand or a component of a catalytic system.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Chloroisonicotinimidamide acetate in laboratory settings?

  • Methodological Answer : Laboratory synthesis typically involves nucleophilic substitution or condensation reactions under controlled conditions. For example, reacting isonicotinamide derivatives with chlorinating agents (e.g., POCl₃ or SOCl₂) in anhydrous solvents like dichloromethane, followed by purification via recrystallization or column chromatography. Characterization should include NMR (¹H, ¹³C), FT-IR, and HPLC to confirm purity (>95%) and structural identity. Experimental protocols must detail stoichiometry, temperature, and solvent selection to ensure reproducibility .

Q. How does the acetate component influence the stability and reactivity of this compound in aqueous solutions?

  • Methodological Answer : The acetate counterion acts as a buffering agent, maintaining pH stability (range 3.6–5.6) in aqueous systems, which is critical for preventing hydrolysis of the imidamide group. Researchers should use acetate buffer systems to mimic physiological conditions in enzymatic assays. Stability studies should include pH-dependent degradation kinetics monitored via UV-Vis spectroscopy or LC-MS .

Q. What safety precautions are essential when handling this compound in laboratory environments?

  • Methodological Answer : Use PPE (gloves, goggles, lab coats) and work in a fume hood. Avoid inhalation or skin contact; wash exposed areas immediately with soap and water. Store in airtight containers in ventilated, dry areas. Emergency protocols for spills include neutralization with inert adsorbents (e.g., vermiculite) and disposal via approved waste facilities. Document all safety measures in experimental protocols .

Advanced Research Questions

Q. What advanced analytical techniques are critical for confirming the structural integrity of this compound under varying experimental conditions?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and X-ray crystallography provide definitive structural confirmation. For dynamic studies, variable-temperature NMR or in-situ Raman spectroscopy can monitor conformational changes. Pair these with computational modeling (DFT) to correlate experimental data with theoretical predictions. Ensure raw data and spectral interpretations are archived in supplementary materials .

Q. How can researchers address discrepancies in reported solubility data for this compound across different studies?

  • Methodological Answer : Conduct systematic solubility studies using standardized protocols (e.g., shake-flask method with HPLC quantification). Variables like temperature, ionic strength, and buffer composition must be controlled. Use statistical tools (ANOVA) to identify outliers and meta-analysis to reconcile conflicting data. Transparent reporting of experimental conditions is essential .

Q. What experimental strategies can optimize the yield of this compound while minimizing by-product formation?

  • Methodological Answer : Employ Design of Experiments (DoE) to optimize reaction parameters (e.g., molar ratios, catalysts, solvent polarity). Kinetic studies (e.g., in-situ IR monitoring) can identify intermediate formation. Use scavenger resins or quenching agents to trap reactive by-products. Purity optimization may require orthogonal purification techniques (e.g., preparative HPLC followed by lyophilization) .

Q. How do pH variations in acetate buffer systems affect the chemical behavior of this compound in enzymatic studies?

  • Methodological Answer : Perform pH-rate profiling (pH 3.6–5.6) to assess enzymatic inhibition or substrate binding efficiency. Use stopped-flow kinetics or isothermal titration calorimetry (ITC) to measure binding constants. Buffer capacity calculations (β = ΔC/ΔpH) ensure the system resists pH drift during assays. Compare results with non-acetate buffers (e.g., phosphate) to isolate acetate-specific effects .

Data Analysis and Contradiction Resolution

Q. What statistical approaches are recommended for validating the reproducibility of this compound synthesis across laboratories?

  • Methodological Answer : Implement inter-laboratory studies using harmonized protocols. Apply Bland-Altman analysis to assess agreement in yield/purity measurements. Publicly share raw chromatographic and spectral data via repositories (e.g., Zenodo) to enable cross-validation. Address variability through sensitivity analysis in synthetic workflows .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.